4-(3-Bromo-5-fluorobenzyl)piperidin-4-ol
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Overview
Description
4-(3-Bromo-5-fluorobenzyl)piperidin-4-ol is a chemical compound with the molecular formula C12H15BrFNO and a molecular weight of 288.16 g/mol. This compound features a bromine atom and a fluorine atom on a benzene ring, which is attached to a piperidine ring via a methylene bridge. It is a versatile intermediate used in various chemical syntheses and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Bromo-5-fluorobenzyl)piperidin-4-ol typically involves the following steps:
Bromination and Fluorination: Starting with a benzene ring, bromination and fluorination reactions introduce the bromine and fluorine atoms at the 3 and 5 positions, respectively.
Formation of Piperidine Ring: The benzene ring is then reacted with piperidine to form the piperidine ring structure.
Attachment of Benzyl Group: Finally, the benzyl group is attached to the piperidine ring through a methylene bridge.
Industrial Production Methods: In an industrial setting, the compound is produced through a series of controlled chemical reactions, often involving the use of catalysts and specific reaction conditions to ensure high yield and purity. The process may also include purification steps to remove any impurities.
Chemical Reactions Analysis
Types of Reactions: 4-(3-Bromo-5-fluorobenzyl)piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can replace the bromine or fluorine atoms with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Derivatives with hydroxyl, carbonyl, or carboxyl groups.
Reduction Products: Derivatives with reduced functional groups.
Substitution Products: Compounds with different substituents replacing the bromine or fluorine atoms.
Scientific Research Applications
4-(3-Bromo-5-fluorobenzyl)piperidin-4-ol is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic compounds.
Biology: Studying the biological activity of derivatives and their potential as bioactive molecules.
Medicine: Investigating the compound's potential therapeutic properties and its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-(3-Bromo-5-fluorobenzyl)piperidin-4-ol exerts its effects depends on its specific application. In drug development, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the derivative being studied.
Comparison with Similar Compounds
4-(3-Bromo-5-fluorobenzyl)piperidin-4-ol is similar to other compounds with benzylpiperidine structures, but its unique combination of bromine and fluorine atoms on the benzene ring sets it apart. Similar compounds include:
4-(3-Chloro-5-fluorobenzyl)piperidin-4-ol
4-(3-Bromo-4-fluorobenzyl)piperidin-4-ol
4-(3-Bromo-5-methylbenzyl)piperidin-4-ol
Properties
Molecular Formula |
C12H15BrFNO |
---|---|
Molecular Weight |
288.16 g/mol |
IUPAC Name |
4-[(3-bromo-5-fluorophenyl)methyl]piperidin-4-ol |
InChI |
InChI=1S/C12H15BrFNO/c13-10-5-9(6-11(14)7-10)8-12(16)1-3-15-4-2-12/h5-7,15-16H,1-4,8H2 |
InChI Key |
WAKBASHHCZSFGY-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1(CC2=CC(=CC(=C2)Br)F)O |
Origin of Product |
United States |
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